(5-Azido-2-formylphenoxy)acetic acid
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Overview
Description
(5-Azido-2-formylphenoxy)acetic acid is an organic compound with the molecular formula C₉H₇N₃O₄ It is characterized by the presence of an azido group (-N₃) attached to a phenoxyacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Azido-2-formylphenoxy)acetic acid typically involves the introduction of an azido group to a phenoxyacetic acid derivative. One common method includes the reaction of 2-formylphenoxyacetic acid with sodium azide (NaN₃) under suitable conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(5-Azido-2-formylphenoxy)acetic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
Scientific Research Applications
(5-Azido-2-formylphenoxy)acetic acid has several applications in scientific research:
Biology: Utilized in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: Used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (5-Azido-2-formylphenoxy)acetic acid is primarily related to its azido group. The azido group can act as a nucleophile, participating in various chemical reactions. In biological systems, the azido group can be reduced to an amine, which can then interact with biological targets such as enzymes and receptors. The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Formylphenoxyacetic acid: Lacks the azido group, making it less reactive in nucleophilic substitution and cycloaddition reactions.
Phenoxyacetic acid derivatives: Various derivatives with different substituents on the phenoxy ring, affecting their chemical reactivity and applications.
Uniqueness
(5-Azido-2-formylphenoxy)acetic acid is unique due to the presence of the azido group, which imparts distinct chemical reactivity
Properties
CAS No. |
85819-05-2 |
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Molecular Formula |
C9H7N3O4 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
2-(5-azido-2-formylphenoxy)acetic acid |
InChI |
InChI=1S/C9H7N3O4/c10-12-11-7-2-1-6(4-13)8(3-7)16-5-9(14)15/h1-4H,5H2,(H,14,15) |
InChI Key |
JOUPQYXAITYFDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])OCC(=O)O)C=O |
Origin of Product |
United States |
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